3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide
Overview
Description
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide is a chemical compound with the molecular formula C15H19BrN2O2 and a molecular weight of 339.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromoacetyl group attached to an amino group, which is further connected to a cyclohexylbenzamide structure.
Preparation Methods
The synthesis of 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Bromination: The resulting product is then subjected to bromination using bromine or a brominating agent to introduce the bromoacetyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can be used as a building block for the synthesis of heterocyclic compounds through cyclization reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl group but have a coumarin backbone instead of a benzamide structure.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}ethyl)amide: This compound also contains a bromoacetyl group but has a different amide structure.
The uniqueness of this compound lies in its specific structure, which combines the bromoacetyl group with a cyclohexylbenzamide moiety, providing distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-cyclohexylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-10-14(19)17-13-8-4-5-11(9-13)15(20)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDYQOOOWTKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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